Érythromycylamine
Vue d'ensemble
Description
L’érythromycylamine est un antibiotique macrolide dérivé de l’érythromycine. Elle se caractérise par le remplacement du groupe céto C-9 par une amine, ce qui améliore son activité antibactérienne et permet une administration orale . Ce composé présente des propriétés antibactériennes significatives contre une variété de cocci Gram-positifs et de Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Erythromycylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its antibacterial activity against various pathogens.
Medicine: Utilized in the development of new antibiotics and in bioequivalence studies of dirithromycin.
Mécanisme D'action
L’érythromycylamine exerce ses effets antibactériens en se liant aux sous-unités ribosomiques 50S des micro-organismes sensibles, ce qui entraîne l’inhibition de la synthèse des protéines . Ce mécanisme est similaire à celui de l’érythromycine, mais la structure unique de l’érythromycylamine permet une meilleure stabilité et une administration orale .
Composés similaires :
Érythromycine : Le composé parent dont est dérivée l’érythromycylamine.
Dirithromycine : Un promédicament qui est métabolisé dans l’organisme en érythromycylamine.
Unicité : L’érythromycylamine se distingue par sa stabilité et sa biodisponibilité orale améliorées par rapport à l’érythromycine. Sa capacité à être administrée par voie orale en fait une alternative précieuse dans les milieux cliniques .
Analyse Biochimique
Biochemical Properties
Erythromycylamine interacts with various enzymes and proteins in biochemical reactions. It is a pro-drug which is converted non-enzymatically during intestinal absorption into the microbiologically active moiety erythromycylamine . Erythromycylamine exerts its activity by binding to the 50S ribosomal subunits of susceptible microorganisms, resulting in inhibition of protein synthesis .
Cellular Effects
Erythromycylamine affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Erythromycylamine exerts its effects at the molecular level primarily through binding interactions with the 50S ribosomal subunits of susceptible microorganisms . This binding inhibits protein synthesis, leading to a decrease in the production of essential proteins for the bacteria, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
It is known that 60 to 90% of a dose of dirithromycin is hydrolyzed to erythromycylamine within 35 minutes after dosing, and conversion is nearly complete after 1.5 hours
Metabolic Pathways
Erythromycylamine is involved in the metabolic pathway of dirithromycin, where it is produced as an active metabolite
Transport and Distribution
It is known that macrolides, the class of antibiotics to which Erythromycylamine belongs, are characterized by a very wide tissular distribution, which is related to their capacity to accumulate in the acidic compartments of the cells .
Subcellular Localization
Given its role as a macrolide antibiotic, it is likely to be found in the cytoplasm where it can interact with the ribosomes to inhibit protein synthesis
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’érythromycylamine implique un processus en plusieurs étapes à partir de l’érythromycine. Une méthode courante comprend les étapes suivantes :
Réduction de l’érythromycine : L’érythromycine est dissoute dans le méthanol et mise à réagir avec du chlorhydrate d’hydroxylamine et du carbonate de potassium à 20 °C pendant 48 heures pour former un intermédiaire.
Formation de l’érythromycylamine : L’intermédiaire est ensuite dissous dans le méthanol et mis à réagir avec du borohydrure de sodium sous bain de glace pendant 8 heures pour obtenir l’érythromycylamine.
Méthodes de production industrielle : La production industrielle de l’érythromycylamine suit des voies de synthèse similaires mais à plus grande échelle, garantissant un rendement et une pureté élevés. La conception du processus est optimisée pour la fiabilité et l’efficacité, ce qui le rend adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : L’érythromycylamine subit diverses réactions chimiques, notamment :
Réduction : Conversion du groupe céto C-9 en une amine.
Substitution : Réactions impliquant le remplacement de groupes fonctionnels.
Réactifs et conditions courants :
Réduction : Borohydrure de sodium dans le méthanol sous bain de glace.
Substitution : Chlorhydrate d’hydroxylamine et carbonate de potassium dans le méthanol.
Principaux produits : Le principal produit de ces réactions est l’érythromycylamine elle-même, qui conserve les propriétés antibactériennes de l’érythromycine mais avec une stabilité et une biodisponibilité orale améliorées .
4. Applications de la recherche scientifique
L’érythromycylamine a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour l’étude des antibiotiques macrolides et de leurs dérivés.
Biologie : Étudiée pour son activité antibactérienne contre divers agents pathogènes.
Industrie : Utilisée dans la production d’antibiotiques et dans la surveillance environnementale des contaminants pharmaceutiques.
Comparaison Avec Des Composés Similaires
Erythromycin: The parent compound from which erythromycylamine is derived.
Dirithromycin: A prodrug that is metabolized in the body to erythromycylamine.
Uniqueness: Erythromycylamine stands out due to its enhanced stability and oral bioavailability compared to erythromycin. Its ability to be administered orally makes it a valuable alternative in clinical settings .
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJRCAJSCMIND-JCTYMORFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180750 | |
Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-56-3 | |
Record name | Erythromycylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26116-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9(S)-Erythromycylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9S)-9-amino-9-deoxyerythromycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9(S)-ERYTHROMYCYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of erythromycylamine?
A1: Erythromycylamine, like other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, ]
Q2: How does erythromycylamine's interaction with ribosomes differ from that of other macrolides?
A2: While sharing a common binding site on the ribosome, subtle variations exist in the interactions of different macrolides. Erythromycylamine and RU69874, for instance, interact with domain II nucleotide U790 of the 23S rRNA, a feature not observed with all macrolides. This highlights the fine-tuning in binding interactions within the ribosomal tunnel. []
Q3: Can erythromycylamine influence neutrophil degranulation?
A4: Yes, erythromycylamine, along with dirithromycin, has been shown to induce the release of intragranular enzymes like lysozyme, lactoferrin, and beta-glucuronidase from human neutrophils. This suggests that these macrolides accumulate within neutrophil granules and subsequently trigger degranulation. [, ]
Q4: What is the molecular formula and weight of erythromycylamine?
A5: The molecular formula of erythromycylamine is C37H67NO12, and its molecular weight is 733.93 g/mol. [, , ]
Q5: How do structural modifications of erythromycylamine affect its antimicrobial activity?
A6: Studies on 9-N-alkyl derivatives of erythromycylamine reveal a relationship between structure and activity. For example, the 9-N-(1-propyl) derivative, LY281389, exhibited superior antimicrobial efficacy compared to erythromycylamine. These findings highlight the impact of even minor structural alterations on biological activity. [, , ]
Q6: Do structural changes influence erythromycylamine's interaction with cytochrome P450 enzymes?
A7: Research suggests that dirithromycin, a prodrug of erythromycylamine, exhibits lower affinity for cytochrome P450 3A (CYP3A) compared to other macrolides like erythromycin. This reduced interaction potential may translate to fewer drug interactions clinically. [, ]
Q7: What is the bioavailability of erythromycylamine?
A8: Erythromycylamine, as the active metabolite of dirithromycin, exhibits low oral bioavailability, estimated to be around 10%. This is attributed to rapid tissue distribution and hepatic metabolism. [, , ]
Q8: How is erythromycylamine distributed in the body?
A9: Erythromycylamine demonstrates a propensity for tissue accumulation, achieving significantly higher concentrations in tissues compared to plasma. This is particularly evident in organs like the lungs, tonsils, and prostate. [, , ]
Q9: What is the primary route of elimination for erythromycylamine?
A10: The primary route of elimination for erythromycylamine is hepatic/fecal. Approximately 80-90% of the administered dose is excreted in feces, indicating significant biliary excretion. []
Q10: How does erythromycylamine's in vitro activity compare to that of dirithromycin and erythromycin?
A11: In vitro studies demonstrate that dirithromycin, erythromycylamine, and erythromycin exhibit similar antimicrobial activity against a range of bacteria, including gram-positive cocci, Haemophilus influenzae, and Moraxella catarrhalis. []
Q11: Has the efficacy of erythromycylamine been evaluated in animal models of infection?
A12: Yes, studies in mice have shown that 9-N-alkyl derivatives of erythromycylamine, particularly LY281389, possess excellent in vivo efficacy against experimental infections. This highlights the therapeutic potential of these compounds. [, ]
Q12: What analytical techniques are commonly employed for the quantification of erythromycylamine in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is frequently used for the sensitive and specific determination of erythromycylamine levels in plasma. This technique offers high selectivity and accuracy for pharmacokinetic studies. [, , ]
Q13: How stable is erythromycylamine under different conditions?
A14: Erythromycylamine, like other macrolides, can undergo degradation under acidic conditions. This instability necessitates careful consideration during formulation and storage. []
Q14: What strategies can be employed to improve the stability or bioavailability of erythromycylamine?
A15: Developing stable, buffered, and concentrated solutions of erythromycylamine can enhance its local tolerability. Additionally, utilizing enteric-coated formulations can protect the drug from degradation in the stomach, potentially improving its bioavailability. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.